

TM5275 Sodium: A Technical Guide to a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TM5275 sodium	
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Abstract

TM5275 sodium is a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). As a key regulator of the fibrinolytic system, PAI-1 is implicated in a variety of pathological processes, including thrombosis, fibrosis, and cancer. TM5275 was developed as a second-generation PAI-1 inhibitor with an improved pharmacological profile compared to its predecessors. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of TM5275. Detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways are presented to support further research and development efforts in targeting PAI-1.

Introduction: The Role of PAI-1 in Disease

Plasminogen Activator Inhibitor-1 (PAI-1), a member of the serine protease inhibitor (serpin) superfamily, is the primary physiological inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). By forming an irreversible complex with these activators, PAI-1 effectively downregulates the generation of plasmin, the principal enzyme responsible for the degradation of fibrin clots. Beyond its role in fibrinolysis, PAI-1 is involved in a multitude of cellular processes, including cell migration, adhesion, and signaling. Elevated levels of PAI-1 have been correlated with a poor prognosis in various diseases, making it a compelling therapeutic target.



Discovery and Development of TM5275 Sodium

TM5275 was identified through a structure-activity relationship (SAR) study based on the lead compound TM5007, which was discovered via virtual screening and docking simulations. The development of TM5275 was aimed at improving upon the inhibitory profile and oral bioavailability of earlier PAI-1 inhibitors.

Lead Optimization

The transition from TM5007 to TM5275 involved chemical modifications to enhance its pharmacological properties. Docking studies suggest that while TM5007 binds to the P8-P3 position of the reactive center loop (RCL) insertion site in β -sheet A of PAI-1, TM5275 docks at the P14-P9 position.[1] This difference in binding mode is believed to contribute to their distinct mechanisms of PAI-1 inhibition, with TM5275 inducing a substrate-like behavior in PAI-1.[1] The structural optimization focused on improving solubility and oral absorption, key limitations of first-generation inhibitors.[2]

Mechanism of Action

TM5275 is a selective inhibitor of PAI-1, with an IC50 of 6.95 μ M.[3] It does not significantly interfere with other serpin/serine protease systems at concentrations up to 100 μ M.[3] The primary mechanism of action involves binding to PAI-1 and altering its conformation, which prevents the formation of a stable inhibitory complex with tPA and uPA. This leads to a prolongation of plasminogen activator activity and enhanced fibrinolysis.

Preclinical Pharmacology

The therapeutic potential of TM5275 has been evaluated in a range of preclinical models, demonstrating its efficacy in thrombosis, fibrosis, and cancer.

Antithrombotic Activity

In vivo studies in rats have demonstrated the potent antithrombotic effects of TM5275.

Table 1: Antithrombotic Efficacy of TM5275 in Rat Models



Model	Treatment Group	Dose (mg/kg)	Thrombus Weight (mg)	Percent Inhibition
Arterial Venous Shunt	Vehicle	-	72.5 ± 2.0	-
TM5275	10	60.9 ± 3.0	16%	
TM5275	50	56.8 ± 2.8	21.7%	
Ticlopidine	500	-	Equivalent to 50 mg/kg TM5275	

Data sourced from MedchemExpress.

Anti-Fibrotic Activity

TM5275 has shown significant anti-fibrotic effects in models of hepatic and intestinal fibrosis.

Table 2: Efficacy of TM5275 in a Rat Model of Hepatic Fibrosis



Model	Treatment Group	Outcome	Result
Choline-Deficient, L- Amino Acid-Defined (CDAA) Diet	TM5275	Hepatic Fibrosis	Markedly ameliorated
Activated Hepatic Stellate Cell (HSC) Proliferation	Suppressed		
Hepatic TGF-β1 and Collagen Production	Suppressed		
Porcine Serum- Induced in Diabetic Rats	TM5275	Hepatic Fibrosis	Markedly ameliorated
Activated HSC Proliferation	Suppressed		
Hepatic TGF-β1 and Collagen Production	Suppressed		

Anti-Cancer Activity

In vitro studies have shown that TM5275 can induce apoptosis and suppress the growth of various cancer cell lines, particularly those with high PAI-1 expression.

Table 3: In Vitro Anti-Proliferative Effects of TM5275

Cell Line	Cancer Type	Treatment	Effect
ES-2	Ovarian Cancer	70-100 μM TM5275 (72h)	Decreased cell viability
JHOC-9	Ovarian Cancer	70-100 μM TM5275 (72h)	Decreased cell viability
ES-2	Ovarian Cancer	100 μM TM5275 (48- 96h)	Suppressed cell growth



Data sourced from MedchemExpress.

Pharmacokinetics and Toxicology

TM5275 exhibits a favorable pharmacokinetic profile with good oral bioavailability in preclinical species.

Table 4: Pharmacokinetic Parameters of TM5275

Species	Dose (mg/kg, oral)	Cmax (µM)	Tmax (hours)
Rat	10	17.5 ± 5.2	-
Mouse	50	-	1, 2, 6, 24 (sampling times)

Data for rats sourced from MedchemExpress.

Toxicology studies in mice and rats have indicated very low toxicity for TM5275.

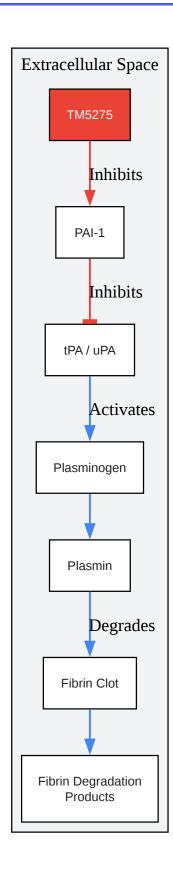
Signaling Pathways

TM5275, by inhibiting PAI-1, modulates key signaling pathways involved in cell proliferation, fibrosis, and apoptosis.

PAI-1 Inhibition and Fibrinolysis

The core mechanism of TM5275 involves the direct inhibition of PAI-1, leading to increased activity of tPA and uPA, enhanced plasmin generation, and subsequent fibrin clot dissolution.





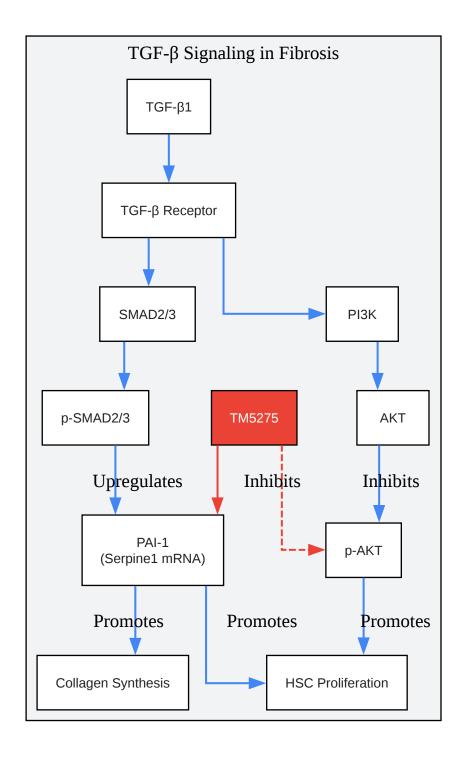
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Caption: PAI-1 Inhibition Pathway by TM5275.



Modulation of TGF-β Signaling in Fibrosis

In the context of fibrosis, PAI-1 is a downstream effector of the TGF- β signaling pathway. TM5275 has been shown to interfere with this pathway, contributing to its anti-fibrotic effects.



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Caption: TM5275's effect on TGF- β signaling.

Experimental Protocols In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting.

- Animal Preparation: Male Wistar rats are anesthetized. The right common carotid artery is exposed through a midline cervical incision.
- Thrombosis Induction: A piece of filter paper (e.g., 2x3 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
- Blood Flow Monitoring: A Doppler flow probe is placed around the artery, proximal to the injury site, to monitor blood flow continuously. Time to occlusion (TTO) is recorded as the time from FeCl₃ application to the cessation of blood flow.
- Drug Administration: TM5275 or vehicle is administered orally at specified times before the induction of thrombosis.
- Endpoint: The primary endpoint is the time to arterial occlusion.

In Vitro PAI-1 Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory activity of a compound against PAI-1.

- Reagents: Human recombinant PAI-1, human recombinant tPA, a chromogenic tPA substrate (e.g., S-2288), and assay buffer.
- Procedure: a. PAI-1 is pre-incubated with various concentrations of TM5275 in a microplate well for a specified time (e.g., 15 minutes) at room temperature to allow for binding. b. A fixed concentration of tPA is added to the wells and incubated for another period (e.g., 10 minutes) to allow PAI-1 to inhibit tPA. c. The chromogenic substrate is added to the wells. d. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.



 Data Analysis: The rate of substrate cleavage is proportional to the residual tPA activity. The IC50 value for TM5275 is calculated by plotting the percentage of PAI-1 inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of TM5275 on the viability and proliferation of cancer cells.

- Cell Culture: Cancer cells (e.g., ES-2 ovarian cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of TM5275 or vehicle (DMSO) and incubated for a specified period (e.g., 24, 48, 72, 96 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Clinical Development Status

As of the latest available information, there are no active clinical trials specifically for **TM5275 sodium** registered on major clinical trial databases. While other PAI-1 inhibitors, such as TM5614, have progressed to clinical evaluation, the clinical development of TM5275 appears to have not been pursued or has been discontinued.

Conclusion

TM5275 sodium is a well-characterized, potent, and orally bioavailable inhibitor of PAI-1 with demonstrated efficacy in preclinical models of thrombosis, fibrosis, and cancer. Its favorable pharmacological and safety profile made it a promising candidate for further development. This



technical guide provides a comprehensive resource for researchers interested in the biology of PAI-1 and the development of novel inhibitors. The detailed methodologies and summarized data can serve as a foundation for future studies aimed at exploring the full therapeutic potential of targeting this important signaling molecule.

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- To cite this document: BenchChem. [TM5275 Sodium: A Technical Guide to a Novel PAI-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764172#tm5275-sodium-discovery-and-development]

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